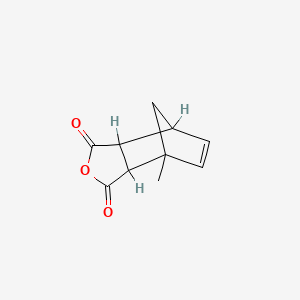

Methyl nadic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methyl nadic anhydride (CAS 25134-21-8) is an alicyclic anhydride utilized primarily as a high-performance curing agent for epoxy resins. Unlike standard solid anhydrides, MNA is a light yellow, transparent liquid at room temperature with a low viscosity of 170–300 mPa·s and a crystallization point below -15 °C . It is characterized by its low moisture absorption, minimal curing shrinkage, and ability to impart high-temperature resistance, hardness, and chemical stability to cured thermosets [1]. In industrial procurement, MNA is prioritized for advanced manufacturing processes—such as vacuum pressure impregnation (VPI), filament winding, and large-scale casting—where extended room-temperature pot life and high cured thermomechanical properties are required [2].

Substituting Methyl nadic anhydride with cheaper, conventional solid anhydrides like phthalic anhydride (PA) or unmethylated nadic anhydride (NA) limits processability. Solid alternatives require heating the epoxy resin to elevated temperatures (often >100 °C) just to achieve dissolution, which consumes excess energy, shortens the working pot life, and risks premature, uncontrolled crosslinking during formulation [1]. Conversely, substituting MNA with standard liquid aliphatic amines provides room-temperature processability but results in rapid, highly exothermic reactions that can cause thermal cracking in large castings, while also failing to reach the high glass transition temperatures (Tg) required for heavy electrical applications[2]. Even closely related liquid anhydrides like methyltetrahydrophthalic anhydride (MTHPA) fall short, as they yield significantly lower thermal resistance and mechanical rigidity under high-temperature stress compared to the nadic structure[3].

References

- [1] US Patent 3957727A. 'Epoxy composition containing acid anhydride compound obtained from nadic methyl anhydride'. 1976.

- [2] Three Bond Technical News. 'Curing Agents for Epoxy Resin'.

- [3] MDPI Polymers. 'Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study'. 2025.

Phase State and Impregnation Suitability via Methylation

The core structural advantage of Methyl nadic anhydride over its unmethylated parent compound, nadic anhydride (NA), is its physical state. While nadic anhydride is a crystalline solid that is difficult to incorporate into liquid resins without solvents or high heat, the addition of the methyl group disrupts crystal packing, dropping the freezing point to ≤ -15 °C . This results in a pourable liquid with a room-temperature viscosity of 170–300 mPa·s .

| Evidence Dimension | Physical state and melting/freezing point |

| Target Compound Data | MNA: Liquid, Freezing point ≤ -15 °C, Viscosity 170–300 mPa·s (25 °C) |

| Comparator Or Baseline | Nadic Anhydride (NA): Solid, Melting point ~164 °C |

| Quantified Difference | Methylation reduces the phase transition temperature by over 175 °C, converting a difficult solid into a low-viscosity liquid. |

| Conditions | Standard room temperature (25 °C) formulation conditions. |

Eliminates the need for high-temperature resin melting or solvent addition, enabling seamless integration into liquid molding and vacuum pressure impregnation (VPI) workflows.

Cured Network Glass Transition Temperature (Tg)

When formulated with standard bisphenol A diglycidyl ether (BADGE/DGEBA) resins, MNA delivers higher crosslink rigidity compared to other common liquid anhydrides. Under identical stoichiometric ratios and imidazole-catalyzed thermal curing protocols, BADGE-MNA networks achieve a glass transition temperature (Tg) of approximately 145 °C [1]. In contrast, equivalent systems cured with methyltetrahydrophthalic anhydride (MTHPA) typically plateau at Tg values of 110–115 °C [1].

| Evidence Dimension | Maximum Glass Transition Temperature (Tg) |

| Target Compound Data | BADGE-MNA: Tg = 145 °C |

| Comparator Or Baseline | BADGE-MTHPA: Tg = 110–115 °C |

| Quantified Difference | MNA provides a +30 to +35 °C enhancement in Tg over MTHPA. |

| Conditions | Imidazole-catalyzed (r=1) epoxy-anhydride formulations cured under standardized thermal protocols. |

Provides the critical thermal headroom required for components operating in high-heat environments, such as automotive motors and high-voltage generators.

Exotherm Control and Large-Scale Casting Viability

MNA exhibits exceptional latency at room temperature compared to standard amine curing agents. While aliphatic amines initiate rapid, highly exothermic crosslinking immediately upon mixing—often limiting pot life to minutes and risking thermal degradation or cracking in thick sections—MNA requires thermal activation (typically >100 °C) in the presence of an accelerator [1]. This latency allows MNA-epoxy mixtures to maintain a stable, low-viscosity state for prolonged periods at room temperature, ensuring complete mold filling and outgassing before the cure is triggered [2].

| Evidence Dimension | Room-temperature pot life and exotherm generation |

| Target Compound Data | MNA: Extended pot life (hours to days), low room-temperature exotherm |

| Comparator Or Baseline | Aliphatic Amines: Short pot life (minutes), high rapid exotherm |

| Quantified Difference | MNA extends the safe working window by orders of magnitude while preventing the massive heat spikes associated with amine-driven bulk curing. |

| Conditions | Bulk resin casting and mixing at 25 °C. |

Crucial for manufacturing large, void-free composite structures and heavy electrical castings where rapid exotherms would cause catastrophic material failure.

Vacuum Pressure Impregnation (VPI) of Electrical Components

Directly leveraging its low room-temperature viscosity and long pot life, MNA is a highly effective hardener for impregnating high-voltage transformer coils, generator stators, and automotive motors without premature gelation [1].

High-Temperature Aerospace and Automotive Composites

Utilizing the +30 °C Tg advantage over standard liquid anhydrides like MTHPA, MNA is selected as the matrix curing agent for carbon-fiber and glass-fiber reinforced composites exposed to high operational heat [2].

Large-Scale Void-Free Casting

Because of its low exotherm and latent curing profile, MNA is highly suited for potting and encapsulating large electronic assemblies where rapid heat generation from amine hardeners would cause internal stress cracking [3].

Physical Description

Colorless to light yellow liquid; [HSDB] Colorless liquid; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (57.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (42.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (75.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (17.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (99.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (25.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Methods of Manufacturing

General Manufacturing Information

Plastics Material and Resin Manufacturing

Not Known or Reasonably Ascertainable

4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydromethyl-, (3aR,4S,7R,7aS)-rel-: ACTIVE